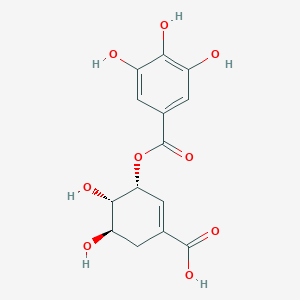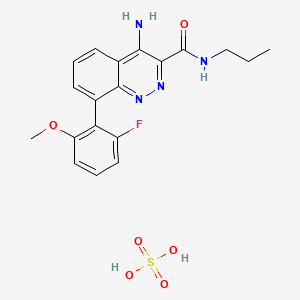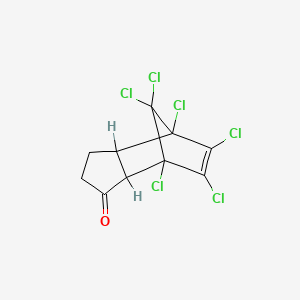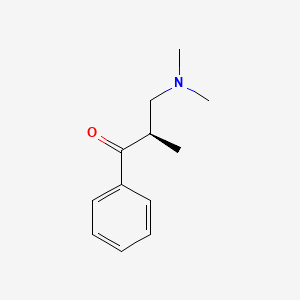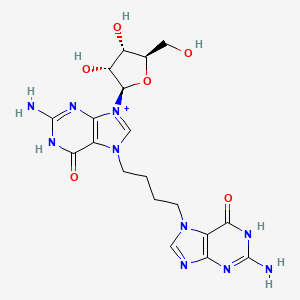
Lidocaine bicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lidocaine bicarbonate is a compound formed by combining lidocaine, a widely used local anesthetic, with sodium bicarbonate. This combination is often used to buffer the acidic nature of lidocaine, making it less painful upon injection. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain.
准备方法
Synthetic Routes and Reaction Conditions
Lidocaine is synthesized through a two-step process. The first step involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine . Sodium bicarbonate is added to lidocaine to buffer the solution, typically in a 10:1 ratio of lidocaine to sodium bicarbonate .
Industrial Production Methods
In industrial settings, lidocaine is produced in large quantities using the same synthetic route. The buffering process with sodium bicarbonate is often done in clinical hospital pharmacies to ensure the correct pH balance and to reduce costs associated with medical waste .
化学反应分析
Types of Reactions
Lidocaine bicarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of lidocaine involves nucleophilic substitution reactions.
Acid-Base Reactions: The addition of sodium bicarbonate to lidocaine is an acid-base reaction that neutralizes the acidic nature of lidocaine.
Common Reagents and Conditions
Major Products
The major product of these reactions is lidocaine, which is then buffered with sodium bicarbonate to form this compound .
科学研究应用
Lidocaine bicarbonate has a wide range of applications in scientific research:
作用机制
Lidocaine bicarbonate exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of nerve impulses . By blocking these channels, lidocaine effectively numbs the area where it is applied .
相似化合物的比较
Lidocaine bicarbonate is compared with other local anesthetics such as:
Bupivacaine: Known for its longer duration of action but higher potential for toxicity.
Mepivacaine: Similar to lidocaine but with a slightly longer duration of action.
Prilocaine: Often used in combination with lidocaine for topical anesthesia.
This compound is unique in its ability to provide rapid onset of anesthesia with minimal pain upon injection due to the buffering effect of sodium bicarbonate .
属性
CAS 编号 |
856323-35-8 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC 名称 |
carbonic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O.CH2O3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2-1(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,2,3,4) |
InChI 键 |
QOKQKHSBEYXQLP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







